

molecular structure and formula of 2,4,6-trimethylbenzyl alcohol

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Compound of Interest

Compound Name: 2,4,6-Trimethylbenzyl alcohol

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An In-depth Technical Guide to **2,4,6-Trimethylbenzyl Alcohol**: Structure, Properties, and Applications

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This guide provides a comprehensive technical overview of **2,4,6-trimethylbenzyl alcohol**, a substituted aromatic alcohol of significant interest in synthetic chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's core characteristics, from its fundamental structure to its practical applications, grounding all claims in established scientific literature.

Molecular Structure and Identification

2,4,6-Trimethylbenzyl alcohol, also known as mesityl carbinol or (2,4,6-trimethylphenyl)methanol, is an aromatic primary alcohol.^{[1][2]} Its structure is characterized by a benzyl alcohol core with three methyl group substituents at the 2, 4, and 6 positions of the benzene ring. This substitution pattern imparts notable steric hindrance around the benzylic hydroxyl group and creates a plane of symmetry through the C1-C4 axis of the ring.

The molecular formula is $C_{10}H_{14}O$, and its molecular weight is approximately 150.22 g/mol.^[2] ^[3] The presence of the hydroxyl group allows it to act as a hydrogen bond donor, while the aromatic ring and methyl groups confer significant nonpolar character.

Caption: Molecular graph of **2,4,6-trimethylbenzyl alcohol**.

Physicochemical and Spectroscopic Data

The compound is typically a white to pale cream crystalline solid at ambient temperatures.[1][4] Its physical properties are well-documented and critical for its handling, storage, and application in various chemical processes.

Table 1: Core Physicochemical Properties

Property	Value	Source(s)
CAS Number	4170-90-5	[1][3][5]
Molecular Formula	C ₁₀ H ₁₄ O	[2][5][6]
Molecular Weight	150.22 g/mol	[2][3][5]
Appearance	White to pale cream crystals or powder	[3][4]
Melting Point	87-89 °C	[3][7]
Boiling Point	140 °C / 15 mmHg	[3][7]

| PubChem CID | 20139 |[1][2] |

Spectroscopic Profile

The symmetric nature of **2,4,6-trimethylbenzyl alcohol** results in a distinct and readily interpretable spectroscopic signature.

- ¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to show four primary signals.[8]
 - A singlet for the two equivalent aromatic protons (at C3 and C5).
 - A singlet for the benzylic methylene protons (-CH₂OH).
 - A singlet for the six equivalent protons of the two ortho methyl groups (at C2 and C6).
 - A singlet for the three protons of the para methyl group (at C4).

- A broad singlet for the hydroxyl proton (-OH), which can exchange and may vary in chemical shift. The simplicity of the spectrum is a direct consequence of the molecule's symmetry, making NMR an excellent tool for purity assessment.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum further confirms the molecular symmetry.[9] Distinct signals are expected for the quaternary aromatic carbons (C1, C2, C4, C6), the protonated aromatic carbons (C3, C5), the benzylic carbon (-CH₂-), and the two types of methyl carbons (ortho and para).
- IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band characteristic of the O-H stretch of the alcohol functional group, typically around 3200-3600 cm⁻¹. Other key signals include C-H stretches from the aromatic ring and methyl groups (around 2850-3100 cm⁻¹) and the C-O stretch of the primary alcohol (around 1050 cm⁻¹).[2]
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. Common fragmentation patterns include the loss of a water molecule (M-18) and the formation of the stable trimethylbenzyl cation.[2]

Synthesis and Reactivity

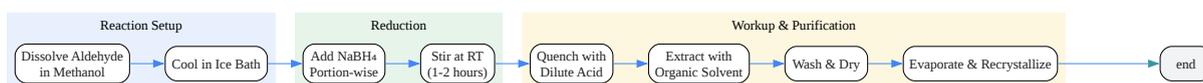
Proposed Laboratory Synthesis

A reliable and common method for preparing **2,4,6-trimethylbenzyl alcohol** in a laboratory setting is the reduction of the corresponding aldehyde, 2,4,6-trimethylbenzaldehyde. This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Expertise & Causality: The choice of NaBH₄ is deliberate. It is a selective reducing agent for aldehydes and ketones and is tolerant of many other functional groups. Its mild nature and ease of handling make it preferable to stronger, more hazardous reagents like lithium aluminum hydride (LAH) for this specific transformation. An alcoholic solvent like methanol or ethanol is chosen because it readily dissolves both the aldehyde starting material and the NaBH₄ reagent, and the solvent's hydroxyl group can protonate the resulting alkoxide intermediate.

Protocol: Reduction of 2,4,6-Trimethylbenzaldehyde

- **Dissolution:** Dissolve 2,4,6-trimethylbenzaldehyde in methanol in an Erlenmeyer flask or round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath to control the reaction temperature, as the reduction is exothermic.
- **Reagent Addition:** Slowly add sodium borohydride (NaBH_4) portion-wise to the stirred solution. The slow addition is a critical safety and control measure to manage the rate of reaction and concomitant hydrogen gas evolution.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 1-2 hours to ensure the reaction proceeds to completion.
- **Quenching:** Carefully quench the reaction by slowly adding a dilute acid (e.g., 1 M HCl) to neutralize any excess NaBH_4 and protonate the intermediate sodium alkoxide. This step must be done cautiously in a fume hood as hydrogen gas will be evolved.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or diethyl ether. The organic layer will contain the desired alcohol.
- **Washing & Drying:** Wash the organic layer with water and then with brine to remove any remaining inorganic salts. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4).
- **Solvent Removal & Purification:** Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure **2,4,6-trimethylbenzyl alcohol**.



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Caption: Workflow for the synthesis of **2,4,6-trimethylbenzyl alcohol**.

Key Reactions

2,4,6-trimethylbenzyl alcohol undergoes reactions typical of a primary alcohol. It can be oxidized to 2,4,6-trimethylbenzaldehyde or further to 2,4,6-trimethylbenzoic acid using appropriate oxidizing agents.[3] The sterically hindered nature of the aromatic ring can influence reaction rates and accessibility to the benzylic position.

Applications in Research and Drug Development

While not an active pharmaceutical ingredient itself, **2,4,6-trimethylbenzyl alcohol** serves as a valuable building block and intermediate in organic synthesis.

- **Synthetic Intermediate:** It has been explicitly used in the synthesis of 3-(2,4,6-trimethylbenzyl)indole, demonstrating its utility in constructing more complex molecular architectures.[10] Its derivatives, such as the corresponding carboxylic acid, are intermediates for dyes, insecticides, and photoinitiators, highlighting the industrial relevance of this chemical family.[11][12]
- **Role in Drug Discovery:** In drug development, the introduction of bulky, lipophilic groups can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. The 2,4,6-trimethylbenzyl moiety can be incorporated into lead compounds to:
 - **Increase Steric Bulk:** This can enforce a specific conformation or block access of metabolizing enzymes to a nearby functional group, thereby increasing the compound's half-life.
 - **Enhance Lipophilicity:** The three methyl groups and the aromatic ring increase the molecule's affinity for nonpolar environments, which can influence membrane permeability and target engagement within hydrophobic pockets of proteins.
- **Analogy to Benzyl Alcohol in Formulations:** The broader class of benzyl alcohols is crucial in pharmaceutical formulations. Benzyl alcohol itself is widely used as a bacteriostatic preservative in multi-dose vials and as a solvent to dissolve active pharmaceutical ingredients with poor water solubility.[13] While **2,4,6-trimethylbenzyl alcohol** is a solid and not used in the same way, its chemistry is foundational to understanding how substituted

benzyl groups can be used to create derivatives with tailored properties for potential therapeutic applications.

Conclusion

2,4,6-Trimethylbenzyl alcohol is a well-characterized compound with a unique combination of steric and electronic properties derived from its symmetrically substituted aromatic ring. Its straightforward synthesis and clear spectroscopic profile make it a reliable component in the researcher's toolkit. Its primary value lies in its role as a synthetic intermediate, enabling the construction of sterically hindered molecules and serving as a precursor for various materials and potential pharmaceutical agents. This guide provides the foundational knowledge required for its effective and safe utilization in a professional research and development setting.

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